molecular formula C14H17NO4 B14622973 N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine CAS No. 57282-35-6

N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine

Cat. No.: B14622973
CAS No.: 57282-35-6
M. Wt: 263.29 g/mol
InChI Key: SHYMNFXYBBRGOR-LBPRGKRZSA-N
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Description

N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopropylmethoxycarbonyl group attached to the nitrogen atom of L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine followed by the introduction of the cyclopropylmethoxycarbonyl group. One common method involves the use of cyclopropylmethoxycarbonyl chloride as the protecting agent. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The cyclopropylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of L-phenylalanine. This allows for selective reactions at other sites on the molecule. The compound may also interact with enzymes or receptors, modulating their activity through competitive inhibition or other mechanisms .

Comparison with Similar Compounds

N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine can be compared with other amino acid derivatives such as N-benzyloxycarbonyl-L-phenylalanine and N-tert-butoxycarbonyl-L-phenylalanine. These compounds share similar structural features but differ in the nature of the protecting group. The cyclopropylmethoxycarbonyl group provides unique steric and electronic properties that can influence the reactivity and selectivity of the compound in various reactions .

List of Similar Compounds

Properties

CAS No.

57282-35-6

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(2S)-2-(cyclopropylmethoxycarbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C14H17NO4/c16-13(17)12(8-10-4-2-1-3-5-10)15-14(18)19-9-11-6-7-11/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1

InChI Key

SHYMNFXYBBRGOR-LBPRGKRZSA-N

Isomeric SMILES

C1CC1COC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC1COC(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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